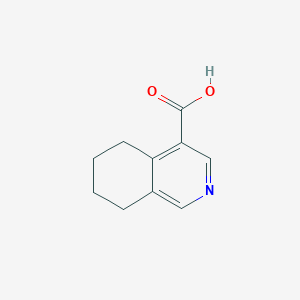

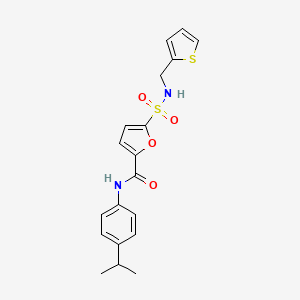

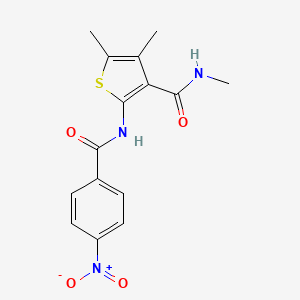

![molecular formula C13H15NO3S B2498503 N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide CAS No. 2034493-22-4](/img/structure/B2498503.png)

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide belongs to a broader class of benzothiophene derivatives known for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, involving strategic functionalization of the benzo[b]thiophene core to achieve desired properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves the acylation reaction, as seen in the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide . This compound was prepared via the acylation of trifluoroacetic anhydride with an amino precursor, demonstrating a method that could be adapted for synthesizing the compound of interest (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by X-ray crystallography, revealing details such as conformation and molecular interactions. For instance, the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of hydrogen bonding and hydrophilic/hydrophobic interactions in the crystal packing of these compounds (Camerman et al., 2005).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, including bromination, nitration, and acylation, which modify their chemical properties and biological activities. The synthesis and reactivity of these compounds are influenced by the position of substituents on the thiophene ring, as seen in the reactions of 4-methoxybenzo[b]thiophen derivatives (Clarke et al., 1973).

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Eigenschaften

Thiophene, einschließlich unserer Zielverbindung, zeigen entzündungshemmende Wirkungen. Forscher haben ihr Potenzial zur Behandlung von Entzündungszuständen untersucht, indem sie Zytokine, Enzyme und zelluläre Signalwege, die an der Entzündung beteiligt sind, modulieren .

Antifungal Aktivität

Thiophene haben sich als antifungale Mittel erwiesen. Sie können das Pilzwachstum hemmen, indem sie Zellmembranen stören oder in wichtige Stoffwechselprozesse eingreifen. Unsere Verbindung könnte als potenzielles Antimykotikum untersucht werden .

Antioxidative Wirkungen

Thiophene besitzen antioxidative Aktivität, die dazu beiträgt, Zellen vor oxidativem Stress zu schützen. Durch das Abfangen freier Radikale tragen sie zur allgemeinen Zellgesundheit bei. Die Untersuchung des antioxidativen Potenzials unserer Verbindung könnte wertvolle Erkenntnisse liefern .

Krebsforschung

Forscher haben Thiophene auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen können die Proliferation von Krebszellen beeinträchtigen, Apoptose induzieren oder bestimmte Signalwege hemmen. Unsere Verbindung rechtfertigt eine Untersuchung in diesem Zusammenhang .

Östrogenrezeptor-Modulation

Einige Thiophene zeigen Östrogenrezeptor-modulierende Wirkungen. Diese Verbindungen können mit Östrogenrezeptoren interagieren und so hormonbedingte Prozesse beeinflussen. Das Verständnis der Auswirkungen unserer Verbindung auf Östrogenrezeptoren könnte für hormonbedingte Erkrankungen relevant sein .

Kinase-Inhibition

Thiophene wurden als Kinase-Inhibitoren untersucht. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und die Hemmung bestimmter Kinasen kann therapeutische Auswirkungen haben. Unsere Verbindung könnte eine Kinase-inhibitorische Aktivität aufweisen .

Darüber hinaus ist es erwähnenswert, dass auch im Handel erhältliche Medikamente wie Tipepidin, Tiquizium Bromide, Timepidium Bromid, Dorzolamid, Tioconazol, Citizolam, Sertaconazol Nitrat und Benocyclidin den Thiophenkern enthalten .

Zukünftige Richtungen

The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide” could involve further exploration of its therapeutic properties , as well as the development of new synthesis methods . It would also be interesting to investigate its potential applications in material science .

Wirkmechanismus

Target of Action

Benzothiophene derivatives have been found to have a wide range of biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzothiophene derivatives have been found to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors . The compound might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to lipid metabolism, potassium ion transport, DNA replication, and cell proliferation .

Pharmacokinetics

Sulfur analogs of harmala alkaloids, which include benzothiophenes, have been found to have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could potentially influence the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with benzothiophene derivatives, it’s likely that the compound could have various effects at the molecular and cellular level, potentially including alterations in lipid metabolism, ion transport, dna replication, and cell proliferation .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBSZBSRWJBJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

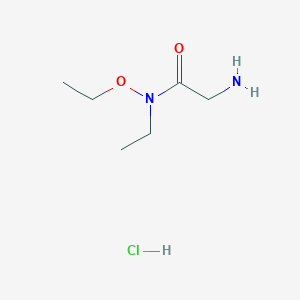

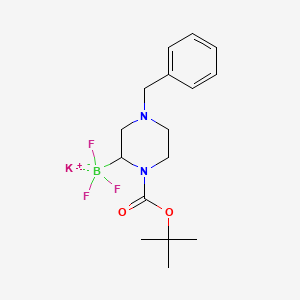

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

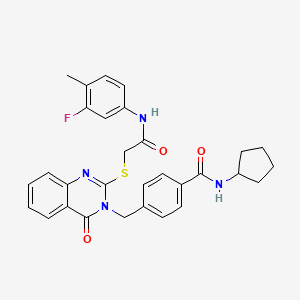

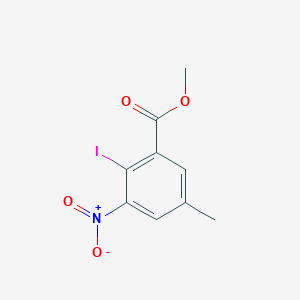

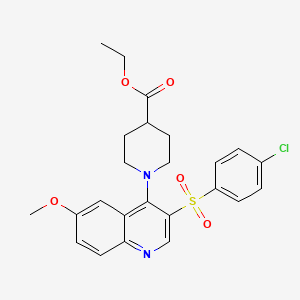

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

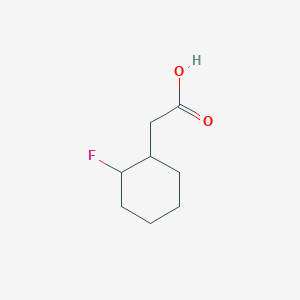

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

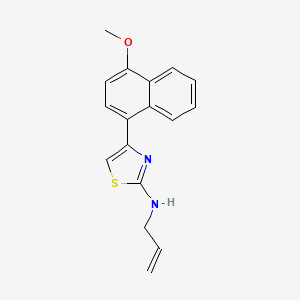

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)